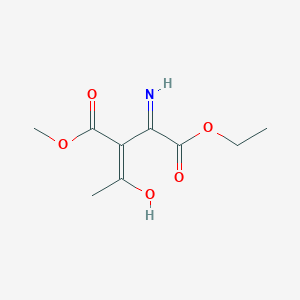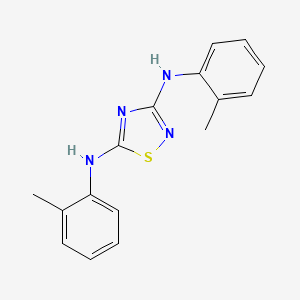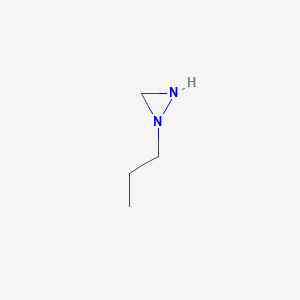
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate is an organophosphorus compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a diethoxyphosphoryl group and a methoxyimino group attached to a propanoate backbone. Its versatility and reactivity make it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acetoacetate, which undergoes a reaction with diethyl phosphite.
Reaction with Diethyl Phosphite: This reaction is catalyzed by a base such as sodium ethoxide, leading to the formation of ethyl 3-(diethoxyphosphoryl)propanoate.
Methoxyimino Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large volumes of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and flame retardants.
Mechanism of Action
The mechanism by which Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate exerts its effects involves:
Molecular Targets: It interacts with enzymes and proteins, often inhibiting their activity.
Pathways Involved: The compound can interfere with metabolic pathways by binding to active sites of enzymes, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(diethoxyphosphoryl)propanoate: Lacks the methoxyimino group, making it less versatile in certain reactions.
Diethyl (methoxyimino)malonate: Similar in structure but with different reactivity due to the malonate backbone.
Uniqueness
Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate is unique due to its combination of the diethoxyphosphoryl and methoxyimino groups, which confer distinct reactivity and versatility in synthetic applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in modern chemistry.
Properties
CAS No. |
116578-92-8 |
|---|---|
Molecular Formula |
C10H20NO6P |
Molecular Weight |
281.24 g/mol |
IUPAC Name |
ethyl 3-diethoxyphosphoryl-2-methoxyiminopropanoate |
InChI |
InChI=1S/C10H20NO6P/c1-5-15-10(12)9(11-14-4)8-18(13,16-6-2)17-7-3/h5-8H2,1-4H3 |
InChI Key |
LDKNMWUDTMHNSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NOC)CP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


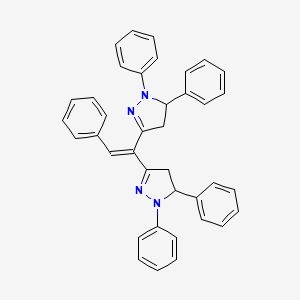
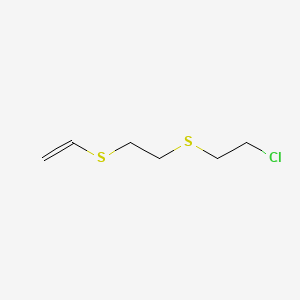
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
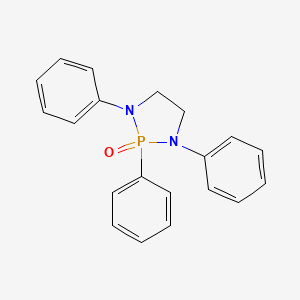
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)
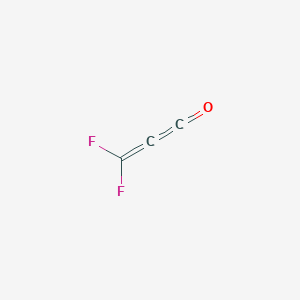

![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
